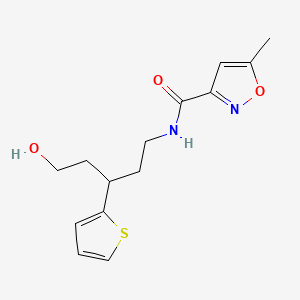

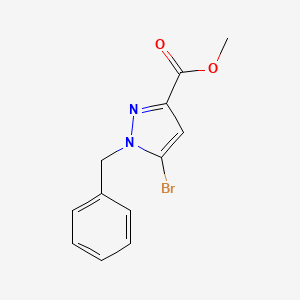

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclobutyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It’s an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs .

Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized by various methods. One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. For example, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Physical And Chemical Properties Analysis

1,2,4-Oxadiazoles have hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They show better hydrolytic and metabolic stability compared to amides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of compounds with 1,2,4-oxadiazole derivatives showcases advanced methods for creating molecules with potential biological activities. For instance, a study presented a convenient synthesis procedure for Ciproxifan, a reference antagonist for the histamine H3 receptor, highlighting the importance of 1,2,4-oxadiazole in medicinal chemistry (Stark, 2000).

- The role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives was investigated, underscoring the significance of these non-covalent interactions in determining the supramolecular architectures of such compounds (Sharma et al., 2019).

Antimicrobial Activities

- Research into oxadiazole derivatives, including those with similar structural motifs to "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclobutyl)methanone," has revealed antimicrobial properties. A study detailed the synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with demonstrated antimicrobial activity (Nagarapu & Pingili, 2014).

Application in Drug Design

- The development of new compounds with specific functional groups, such as 1,2,4-oxadiazole, has implications for drug design, particularly in the search for new antimycobacterial agents. This is exemplified by the synthesis of oxazolyl thiosemicarbazones and their evaluation against Mycobacterium tuberculosis, indicating the potential of such compounds in treating tuberculosis (Sriram et al., 2006).

Anticancer Evaluation

- Compounds structurally related to "this compound" have been evaluated for anticancer activity, highlighting the broader research interest in oxadiazole derivatives as potential anticancer agents. For example, the synthesis and reaction of certain methanone compounds for anticancer evaluation emphasize the ongoing exploration of novel therapeutic agents (Gouhar & Raafat, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1,2,4-Oxadiazoles have a wide range of applications in medicinal chemistry and material science. They are being actively researched for their potential as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Eigenschaften

IUPAC Name |

cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMOUXLECYTLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2726116.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)